[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
CAS No.: 946329-42-6
Cat. No.: VC7038619
Molecular Formula: C21H16ClFN4O3
Molecular Weight: 426.83
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946329-42-6 |
|---|---|
| Molecular Formula | C21H16ClFN4O3 |
| Molecular Weight | 426.83 |
| IUPAC Name | [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyltriazole-4-carboxylate |
| Standard InChI | InChI=1S/C21H16ClFN4O3/c1-12-19(25-26-27(12)17-9-7-16(23)8-10-17)21(28)29-11-18-13(2)30-20(24-18)14-3-5-15(22)6-4-14/h3-10H,11H2,1-2H3 |
| Standard InChI Key | DNGBOIKAWARERC-UHFFFAOYSA-N |
| SMILES | CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)Cl)C |
Introduction
The compound “[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate” is a synthetic organic molecule with potential applications in medicinal chemistry. It features a unique combination of oxazole and triazole rings, which are known for their bioactive properties. This article delves into the chemical structure, synthesis, and potential applications of this compound.
Synthesis
The synthesis of the compound involves multi-step reactions using commercially available starting materials. The general steps include:
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Formation of the Oxazole Ring: Starting with a substituted phenyl ketone and an amide derivative under cyclization conditions.
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Triazole Ring Construction: Employing azide precursors in a copper-catalyzed azide–alkyne cycloaddition (CuAAC).
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Esterification: Introduction of the carboxylate ester group via standard esterification protocols.
Applications in Medicinal Chemistry
The compound’s structure suggests potential as a pharmacophore due to:
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Antimicrobial Properties: Oxazole derivatives are known for their antibacterial and antifungal activities.
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Anti-inflammatory Potential: Triazole-containing molecules have been explored as inhibitors of inflammatory pathways.
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Drug-Like Properties: The presence of halogenated phenyl groups enhances lipophilicity and metabolic stability.
Analytical Data
The compound has been characterized using advanced spectroscopic techniques:
| Technique | Observations |
|---|---|
| NMR (¹H and ¹³C) | Confirms structural integrity and substitution pattern |
| Mass Spectrometry (MS) | Molecular ion peak at ~400 m/z |
| IR Spectroscopy | Peaks corresponding to C=O (ester), N-H (triazole) |
Biological Activity
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